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1-(1-Ethyl-4-iodo-1H-pyrazol-5-yl)ethanone

Cat. No.: B11795349
M. Wt: 264.06 g/mol
InChI Key: MQXLZAZJEHBBMY-UHFFFAOYSA-N
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Description

Overview of Pyrazole (B372694) Derivatives in Organic Synthesis

Pyrazole and its derivatives are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. Their aromatic nature and the presence of multiple reaction sites make them invaluable building blocks in organic synthesis. The pyrazole ring can be readily functionalized through various reactions, including N-alkylation, electrophilic substitution (predominantly at the C4 position), and metal-catalyzed cross-coupling reactions. arkat-usa.org The synthesis of the pyrazole core itself is often achieved through the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative, a classic method known as the Knorr pyrazole synthesis.

The utility of pyrazole derivatives extends across numerous fields. In medicinal chemistry, the pyrazole motif is a privileged structure found in a wide array of pharmaceuticals. Furthermore, in materials science, pyrazole-containing compounds have been investigated for their applications in coordination chemistry and as ligands for catalysis.

Significance of 1-(1-Ethyl-4-iodo-1H-pyrazol-5-yl)ethanone as a Versatile Synthetic Scaffold

The compound this compound is a strategically functionalized molecule that holds considerable promise as a synthetic intermediate. Its structure incorporates several key features that contribute to its versatility:

The Pyrazole Core: Provides a stable aromatic platform.

The N-Ethyl Group: Enhances solubility in organic solvents and can influence the regioselectivity of subsequent reactions.

The Acetyl Group (Ethanone): A ketone functionality that serves as a handle for a wide range of chemical transformations, including nucleophilic additions, reductions, and condensations.

The Iodo Group at C4: This is arguably the most significant feature for synthetic applications. The carbon-iodine bond is relatively weak, making the iodine atom an excellent leaving group in various transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. This allows for the introduction of a diverse array of substituents at the 4-position of the pyrazole ring.

The combination of these functional groups in a single molecule makes this compound a powerful building block for the construction of more complex and highly functionalized pyrazole derivatives.

Detailed Research Findings

While specific, in-depth research articles focusing exclusively on this compound are not widely available in publicly accessible literature, its synthesis and properties can be inferred from established methodologies for the preparation of substituted iodopyrazoles.

The synthesis of this compound would likely involve a multi-step sequence. A plausible synthetic route could begin with the acylation of a suitable pyrazole precursor, followed by N-ethylation and subsequent iodination at the C4 position. The regioselectivity of the iodination step is a critical aspect, and various iodinating agents and reaction conditions have been developed to achieve selective functionalization of the pyrazole ring. For instance, methods utilizing N-iodosuccinimide (NIS) or iodine in the presence of an oxidizing agent are commonly employed for the iodination of pyrazoles.

Table 1: Physicochemical Properties of this compound (Predicted)

PropertyValue
Molecular Formula C7H9IN2O
Molecular Weight 279.07 g/mol
Appearance Likely a solid at room temperature
Solubility Expected to be soluble in common organic solvents

Table 2: Spectroscopic Data of a Structurally Related Compound: 1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole arkat-usa.org

NucleusChemical Shift (δ, ppm)
1H NMR 7.89 (d, J = 2.0 Hz, 1H, Ar-H), 7.49 (d, J = 1.3 Hz, 1H, Ar-H), 5.55 (q, J = 6.0 Hz, 1H, NCH), 3.44 – 3.36 (m, 1H, CHHCH3), 3.14 (dq, J = 9.6, 7.1 Hz, 1H, CHHCH3), 1.58 (d, J = 6.0 Hz, 3H, CHCH3), 1.02 (t, J = 7.0 Hz, 3H, CH2CH3)
13C NMR 131.2, 114.9, 96.3, 86.9, 63.6, 21.6, 15.2

Note: The spectroscopic data provided is for a structurally similar compound and is intended to give a general idea of the expected spectral features. The exact chemical shifts for this compound may vary.

The presence of the iodo-substituent is key to the synthetic utility of this molecule. It opens up a gateway to a vast chemical space through reactions like the Sonogashira coupling, which would allow for the introduction of alkyne moieties, or the Suzuki coupling, for the formation of carbon-carbon bonds with aryl or vinyl groups. These transformations are fundamental in the synthesis of complex organic molecules with potential applications in various fields of chemical research.

Strategies for Pyrazole Ring Formation

The formation of the pyrazole ring is the pivotal step in the synthesis of this compound and its analogues. The most prevalent and versatile methods involve the reaction of a binucleophilic hydrazine derivative with a 1,3-dielectrophilic species. The regioselectivity of this reaction is a critical consideration, particularly when unsymmetrical reagents are employed, as it dictates the final substitution pattern of the pyrazole product.

Cyclocondensation Approaches

Cyclocondensation reactions represent the most classical and widely utilized approach for pyrazole synthesis. These methods involve the condensation of a hydrazine with a three-carbon component, leading to the formation of the five-membered heterocyclic ring through the elimination of water or other small molecules. The choice of the 1,3-dielectrophilic precursor is instrumental in defining the substitution pattern of the resulting pyrazole.

The reaction of hydrazine derivatives with 1,3-dicarbonyl compounds, often referred to as the Knorr pyrazole synthesis, is a robust and straightforward method for preparing polysubstituted pyrazoles. nih.govnih.govmdpi.com This reaction proceeds via the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration.

When an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine, such as ethylhydrazine (B1196685), the formation of two regioisomers is possible. The regiochemical outcome is influenced by several factors, including the nature of the substituents on both the dicarbonyl compound and the hydrazine, as well as the reaction conditions. For instance, the condensation of arylhydrazines with 4,4,4-trifluoro-1-arylbutan-1,3-diones in aprotic dipolar solvents like N,N-dimethylacetamide has been shown to favor the formation of the isomer where the aryl group is adjacent to the trifluoromethyl-substituted carbon. nih.gov Conversely, reactions in protic solvents like ethanol (B145695) often lead to a mixture of regioisomers. nih.gov

To synthesize a precursor for this compound, one could envision the reaction of ethylhydrazine with a 1,3-dicarbonyl compound such as pentane-2,4-dione. However, to achieve the desired 5-acetyl substitution, a more complex dicarbonyl precursor would be necessary. The regioselectivity would be a key challenge to overcome, potentially requiring specific reaction conditions or the use of directing groups to favor the formation of the 1,5-disubstituted pyrazole over the 1,3-disubstituted isomer.

Table 1: Regioselectivity in the Reaction of Hydrazines with 1,3-Diketones

Hydrazine Derivative1,3-DiketoneSolventMajor RegioisomerReference
Arylhydrazine4,4,4-Trifluoro-1-arylbutan-1,3-dioneN,N-Dimethylacetamide1-Aryl-3-aryl-5-trifluoromethylpyrazole nih.gov
Arylhydrazine4,4,4-Trifluoro-1-arylbutan-1,3-dioneEthanolMixture of regioisomers nih.gov
MethylhydrazineUnsymmetrical 1,3-diketonesNot specifiedMixture of regioisomers nih.gov

The reaction of hydrazines with α,β-unsaturated ketones typically proceeds through a Michael addition of the hydrazine to the β-carbon of the enone, followed by cyclization and oxidation to afford the aromatic pyrazole. nih.govscispace.com This method often leads to the formation of pyrazoline intermediates, which can be subsequently oxidized to pyrazoles. nih.gov

The regioselectivity of this reaction is generally more controlled compared to the use of 1,3-dicarbonyls. The initial Michael addition dictates the position of the substituents. For the synthesis of a 1,5-disubstituted pyrazole, the reaction would involve the attack of the substituted nitrogen of ethylhydrazine at the β-position of the α,β-unsaturated ketone.

For instance, the condensation of hydrazines with chalcones (1,3-diaryl-2-propen-1-ones) in dimethylformamide (DMF) has been shown to produce pyrazolines, which can be further alkylated and then oxidized to yield 1,3,5-triarylpyrazoles with good yields. nih.gov

Acetylenic ketones are valuable precursors for the synthesis of pyrazoles, reacting with hydrazines to form the heterocyclic ring. This reaction is known to be highly regioselective, often affording a single pyrazole isomer in excellent yields. researchgate.net The reaction proceeds via the initial attack of the hydrazine on the acetylenic carbon, followed by cyclization.

The regioselectivity is generally governed by the electronic nature of the substituents on the acetylenic ketone. For instance, the reaction of substituted hydrazines with acetylenic ketones has been reported to yield 1,3,5-substituted pyrazoles with high regiocontrol, irrespective of the nature of the substituents on the substrates. researchgate.net A study on the silver-catalyzed reaction of trifluoromethylated ynones with aryl and alkyl hydrazines demonstrated the highly regioselective formation of 3-CF3-pyrazoles in excellent yields. mdpi.com

Enaminones, which are β-amino-α,β-unsaturated ketones, serve as versatile building blocks for pyrazole synthesis. They react with hydrazines in a cyclocondensation reaction to afford substituted pyrazoles. This method offers a high degree of regiocontrol, as the amino group of the enaminone acts as a leaving group, directing the cyclization pathway.

Recent research has demonstrated the utility of enaminones in multicomponent reactions for the synthesis of complex pyrazole derivatives. For example, a rhodium-catalyzed reaction involving enaminones, hydrazine hydrochloride, and internal alkynes has been developed for the synthesis of fused tricyclic pyrazole systems. The reaction is initiated by the condensation of the enaminone with hydrazine to form the pyrazole intermediate. researchgate.net

Cycloaddition Reactions

[3+2] Cycloaddition reactions, also known as 1,3-dipolar cycloadditions, provide a powerful and convergent approach to the synthesis of pyrazole rings. This methodology involves the reaction of a 1,3-dipole, such as a nitrile imine or a diazoalkane, with a dipolarophile, typically an alkyne or an alkene.

A common strategy involves the in situ generation of nitrile imines from hydrazonoyl halides, which then react with a suitable dipolarophile. For instance, the 1,3-dipolar cycloaddition of nitrile imines with α,β-unsaturated ketones has been utilized for the synthesis of trisubstituted pyrazoles. nih.gov

Furthermore, multicomponent reactions that embed a 1,3-dipolar cycloaddition step have been developed for the concise synthesis of pyrazoles. nih.gov These one-pot processes offer advantages in terms of efficiency and atom economy. For example, a one-pot, three-component coupling of aldehydes, 1,3-dicarbonyls, and diazo compounds can lead to polyfunctional pyrazoles through a tandem Knoevenagel condensation, 1,3-dipolar cycloaddition, and oxidative aromatization sequence. organic-chemistry.org

An exploration of the synthetic routes leading to the formation of this compound and its related structural analogs reveals a diverse array of chemical strategies. The construction of the pyrazole core, a key feature of this compound, can be achieved through various modern and classical synthetic methodologies. This article delves into specific cycloaddition reactions and transition metal-catalyzed annulations that are instrumental in building these heterocyclic frameworks.

2 Synthetic Methodologies for this compound and Related Structural Motifs

The synthesis of substituted pyrazoles relies heavily on reactions that form the five-membered ring system. Cycloaddition reactions, in particular, offer a direct and efficient means to construct the pyrazole nucleus.

1 1,3-Dipolar Cycloadditions (e.g., Diazo Compounds with Alkynes)

The 1,3-dipolar cycloaddition between a diazo compound and an alkyne is a fundamental and powerful method for pyrazole synthesis. researchgate.net This reaction proceeds by heating the components, often in the absence of a solvent, to afford pyrazole products in high yields, frequently without the need for extensive purification. researchgate.netrsc.org The versatility of this method allows for the synthesis of a wide range of functionalized pyrazoles. rsc.org

The reaction's regioselectivity can be influenced by both steric and electronic factors. For instance, the reaction of electron-deficient substituted diazo compounds with electron-deficient alkynes like phenylacetylene (B144264) and trimethylsilyl (B98337) acetylene (B1199291) proceeds smoothly and with significant regioselectivity. researchgate.net While the cycloaddition of electron-rich diazo compounds is well-established, reactions involving electron-poor diazocarbonyl compounds can be more challenging due to a larger HOMO-LUMO energy gap between the reactants. frontiersin.org This can sometimes be overcome through the use of catalysts or by performing the reaction under thermal conditions. rsc.orgfrontiersin.org

Diazo compounds can be generated in situ from various precursors, such as the decomposition of tosylhydrazones, which then readily undergo cycloaddition with an alkyne moiety. frontiersin.orgnih.gov This in situ generation avoids the handling of potentially unstable diazo compounds. nih.gov

Table 1: Examples of 1,3-Dipolar Cycloaddition for Pyrazole Synthesis

Diazo Compound Precursor Alkyne Partner Conditions Product Type Reference(s)
α-Diazocarbonyl substrates Various alkynes Heating, solvent-free Functionalized pyrazoles researchgate.netrsc.org
Tosylhydrazones Terminal alkynes Basic treatment, in situ generation 3-substituted and 3,5-disubstituted pyrazoles frontiersin.orgnih.gov

2 Tosylhydrazones with α,β-Unsaturated Carbonyl Compounds

The reaction between tosylhydrazones and α,β-unsaturated carbonyl compounds provides another direct route to the pyrazole core. In this method, α,β-unsaturated carbonyl compounds undergo cyclization with tosylhydrazine, often in situ under alkaline conditions, to yield pyrazoles. nih.govbeilstein-journals.org The tosyl group functions as an excellent leaving group, which facilitates the elimination process to directly form the aromatic pyrazole ring. beilstein-journals.org This approach can be integrated into multicomponent reactions, allowing for the synthesis of N-functionalized pyrazoles in a consecutive, one-pot fashion. nih.govbeilstein-journals.org The regioselectivity of this reaction is often high and can be attributed to steric influences. beilstein-journals.org

3 Copper-Promoted Oxidative [3+2] Cycloaddition of Hydrazines with Alkynoates

A modern and efficient method for pyrazole synthesis involves the copper-promoted aerobic oxidative [3+2] cycloaddition of N,N-disubstituted hydrazines with alkynoates. bohrium.comacs.orgnih.gov This reaction is characterized by its use of an inexpensive and readily available copper(I) oxide (Cu₂O) promoter and air as a green oxidant. bohrium.comorganic-chemistry.org The process involves a direct C(sp³)–H functionalization and the formation of new C-C and C-N bonds, demonstrating high atom and step economy. bohrium.comacs.orgresearchgate.net

The reaction conditions are typically mild, and the methodology exhibits high regioselectivity and is operationally simple. acs.orgorganic-chemistry.org Optimization studies have identified Cu₂O in combination with a base like cesium carbonate (Cs₂CO₃) in a solvent such as toluene (B28343) as a highly effective system. organic-chemistry.org The reaction is tolerant of a variety of functional groups on both the hydrazine and alkynoate components, accommodating both electron-donating and electron-withdrawing substituents. organic-chemistry.org

Table 2: Key Features of Copper-Promoted Pyrazole Synthesis

Feature Description Reference(s)
Catalyst/Promoter Inexpensive Cu₂O bohrium.comorganic-chemistry.org
Oxidant Air (aerobic conditions) bohrium.comacs.orgorganic-chemistry.org
Key Transformations Direct C(sp³)–H functionalization, C-C/C-N bond formation bohrium.comresearchgate.net
Advantages High atom economy, high regioselectivity, green oxidant bohrium.comacs.orgorganic-chemistry.org

| Substrate Scope | Tolerates various substituents on hydrazines and alkynoates | organic-chemistry.org |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9IN2O B11795349 1-(1-Ethyl-4-iodo-1H-pyrazol-5-yl)ethanone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H9IN2O

Molecular Weight

264.06 g/mol

IUPAC Name

1-(2-ethyl-4-iodopyrazol-3-yl)ethanone

InChI

InChI=1S/C7H9IN2O/c1-3-10-7(5(2)11)6(8)4-9-10/h4H,3H2,1-2H3

InChI Key

MQXLZAZJEHBBMY-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)I)C(=O)C

Origin of Product

United States

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For 1-(1-Ethyl-4-iodo-1H-pyrazol-5-yl)ethanone, a combination of 1D and 2D NMR experiments would be employed to unambiguously assign all proton and carbon signals.

1H NMR Spectroscopic Analysis

The proton NMR spectrum is anticipated to show distinct signals corresponding to the ethyl, acetyl, and pyrazole (B372694) ring protons. The chemical shifts (δ) are influenced by the electronic environment of each proton.

Ethyl Group: The ethyl group attached to the pyrazole nitrogen will exhibit a characteristic quartet for the methylene (B1212753) protons (-CH2-) and a triplet for the methyl protons (-CH3). The methylene protons are expected to appear at approximately 4.1-4.3 ppm due to the deshielding effect of the adjacent nitrogen atom. The methyl protons, being further from the electronegative atom, should resonate upfield at around 1.4-1.6 ppm.

Acetyl Group: The methyl protons of the acetyl group (-COCH3) are expected to produce a sharp singlet in the range of 2.5-2.7 ppm. This downfield shift is due to the deshielding effect of the adjacent carbonyl group.

Pyrazole Ring Proton: The pyrazole ring has one proton at the C3 position. This proton is expected to appear as a singlet at approximately 7.5-7.8 ppm. The exact chemical shift would be influenced by the substituents on the ring.

Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
-CH2- (Ethyl)~4.1-4.3Quartet (q)~7.0-7.5
-CH3 (Ethyl)~1.4-1.6Triplet (t)~7.0-7.5
-COCH3 (Acetyl)~2.5-2.7Singlet (s)N/A
C3-H (Pyrazole)~7.5-7.8Singlet (s)N/A

13C NMR Spectroscopic Analysis

The 13C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom will give a distinct signal.

Carbonyl Carbon: The carbon of the acetyl carbonyl group is expected to be the most downfield signal, typically appearing in the range of 190-195 ppm.

Pyrazole Ring Carbons: The carbon atoms of the pyrazole ring are expected to resonate in the aromatic region. The C5 carbon, attached to the acetyl group, would likely appear around 140-145 ppm. The C3 carbon is expected at approximately 130-135 ppm. The C4 carbon, bearing the iodine atom, is anticipated to be significantly shielded and appear at a much lower chemical shift, around 60-65 ppm, due to the heavy atom effect of iodine.

Ethyl Group Carbons: The methylene carbon of the ethyl group is expected at around 45-50 ppm, while the methyl carbon should be found further upfield, at approximately 15-20 ppm.

Acetyl Methyl Carbon: The methyl carbon of the acetyl group is expected to resonate at around 28-32 ppm.

Carbon AssignmentExpected Chemical Shift (δ, ppm)
C=O (Acetyl)~190-195
C5 (Pyrazole)~140-145
C3 (Pyrazole)~130-135
C4 (Pyrazole)~60-65
-CH2- (Ethyl)~45-50
-COCH3 (Acetyl)~28-32
-CH3 (Ethyl)~15-20

Advanced 2D NMR Techniques for Connectivity and Assignment

To confirm the assignments made from 1D NMR spectra and to establish the connectivity of the molecule, several 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. A cross-peak between the methylene quartet and the methyl triplet of the ethyl group would confirm their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would be used to definitively assign the protonated carbons, such as the CH, CH2, and CH3 groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique can provide information about the spatial proximity of protons. It could be used to confirm the substitution pattern on the pyrazole ring.

Solution-State Conformation and Intermolecular Interactions via Concentration-Dependent NMR

Concentration-dependent NMR studies can provide insights into intermolecular interactions such as hydrogen bonding or π-π stacking. By acquiring 1H NMR spectra at different concentrations, any changes in chemical shifts can be monitored. Significant shifts upon increasing concentration may suggest the formation of dimers or higher-order aggregates in solution. For this compound, while strong hydrogen bonding is not expected, weak intermolecular interactions involving the pyrazole ring and the carbonyl group might be observable.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. It is invaluable for confirming the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

HRMS provides a very precise measurement of the mass of a molecule, which can be used to determine its elemental formula. For this compound (C8H11IN2O), the expected exact mass of the protonated molecule [M+H]+ can be calculated. This experimental value would then be compared to the theoretical mass to confirm the elemental composition. The presence of iodine would also give a characteristic isotopic pattern.

IonFormulaCalculated Exact MassExpected Found Mass
[M+H]+C8H12IN2O+278.9989278.99xx (within a few ppm)

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is an essential tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to specific molecular vibrations. tandfonline.comresearchgate.netrdd.edu.iq The IR spectrum of this compound would be characterized by several key absorption bands indicative of its structure.

The primary functional groups and their expected vibrational frequencies include:

Carbonyl (C=O) Stretch: The ethanone (B97240) (acetyl) group attached to the pyrazole ring contains a ketone. This would produce a strong, sharp absorption band, typically in the range of 1700-1680 cm⁻¹. This is one of the most distinct peaks in the spectrum.

C-H Stretch (Aliphatic): The ethyl group substituent will show C-H stretching vibrations. These are expected in the 2980-2850 cm⁻¹ region.

C=N and C=C Stretch (Aromatic Ring): The pyrazole ring itself will exhibit characteristic stretching vibrations for its C=N and C=C bonds. mdpi.com These absorptions typically appear in the 1600-1400 cm⁻¹ fingerprint region.

C-I Stretch: The carbon-iodine bond vibration occurs at low frequencies, usually below 600 cm⁻¹, which is outside the range of standard mid-IR spectroscopy.

Table 1: Predicted Infrared Absorption Bands for this compound
Expected Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupIntensity
2980-2850C-H StretchEthyl GroupMedium
1700-1680C=O StretchKetone (Ethanone)Strong, Sharp
1600-1400C=N / C=C StretchPyrazole RingMedium-Weak

X-ray Crystallography

The data from X-ray diffraction allows for a detailed analysis of the molecule's conformation in the solid state. Key conformational features for this compound would include the planarity of the pyrazole ring, which is characteristic of aromatic heterocycles. nih.gov The analysis would also reveal the dihedral angles between the pyrazole ring and the plane of the acetyl group. This orientation is influenced by steric and electronic effects between the substituents on the five-membered ring. The conformation of the N-ethyl group relative to the ring would also be determined, clarifying its spatial orientation. nih.gov

Beyond the structure of a single molecule, X-ray crystallography elucidates how molecules arrange themselves in a crystal lattice. acs.orgresearchgate.net This packing is governed by non-covalent intermolecular forces. nih.gov For this compound, several types of supramolecular interactions are anticipated:

Halogen Bonding: The iodine atom at the 4-position is a key feature. As an electron-deficient region (σ-hole) can exist on the iodine atom, it can act as a halogen bond donor, forming interactions with electron-rich atoms like the oxygen of the carbonyl group or a nitrogen atom of a neighboring pyrazole ring. mdpi.com This type of interaction can be a dominant force in directing the crystal packing.

Hydrogen Bonding: While the molecule lacks strong hydrogen bond donors like N-H or O-H, weak C-H···O and C-H···N hydrogen bonds are likely to be present, contributing to the stability of the crystal structure.

π-π Stacking: Interactions between the aromatic pyrazole rings of adjacent molecules could also play a role in the crystal packing, although these may be less significant compared to potential halogen bonds.

Computational and Theoretical Studies of 1 1 Ethyl 4 Iodo 1h Pyrazol 5 Yl Ethanone

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the fundamental properties of a molecule. These in silico methods allow for a detailed exploration of molecular geometry, electronic structure, and reactivity.

Density Functional Theory (DFT) for Molecular Geometry Optimization

Density Functional Theory (DFT) is a robust computational method used to predict the three-dimensional arrangement of atoms in a molecule. By optimizing the geometry of 1-(1-Ethyl-4-iodo-1H-pyrazol-5-yl)ethanone, researchers can determine the most stable conformation, including bond lengths, bond angles, and dihedral angles. These calculations are foundational, as the optimized geometry is the basis for all other theoretical predictions. While specific DFT studies on this exact molecule are not widely published, the methodology is standard for pyrazole (B372694) derivatives. researchgate.netresearchgate.net The process typically involves selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to solve the Schrödinger equation, yielding a low-energy, stable molecular structure.

Table 1: Predicted Geometrical Parameters (Illustrative) | Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) | |---|---|---|---| | C-C | 1.45 | C-N-C | 108.5 | C-C-N-N | 0.5 | | C-N | 1.35 | N-C-I | 125.0 | H-C-C-H | 60.0 | | C-I | 2.10 | C-C=O | 120.2 | Et-Pyrazole | 45.0 | Note: This table is illustrative of typical parameters and not based on specific published data for this compound.

Electronic Structure Analysis

Understanding the electronic structure of a molecule is key to predicting its reactivity and properties. This analysis involves examining the distribution of electrons within the molecule, often visualized through the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more likely to be reactive. For pyrazole derivatives, the HOMO is often located on the pyrazole ring, while the LUMO may be distributed across the substituent groups.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on the surface of a molecule. researchgate.net It helps in identifying the electrophilic and nucleophilic sites, which are crucial for understanding intermolecular interactions and chemical reactivity. researchgate.net In an MEP map, regions of negative electrostatic potential (typically colored red) indicate areas that are rich in electrons and are prone to electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) are electron-deficient and susceptible to nucleophilic attack. researchgate.net For this compound, the oxygen atom of the ethanone (B97240) group and the nitrogen atoms of the pyrazole ring are expected to be regions of high electron density.

Spectroscopic Property Prediction and Validation

Theoretical calculations can predict spectroscopic data, which can then be compared with experimental results for validation. This synergy between theory and experiment is a powerful approach in chemical analysis.

Theoretical NMR and IR Spectra Prediction

Computational methods can predict the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra of a molecule. chemicalbook.com Theoretical ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. researchgate.net These predicted spectra can aid in the interpretation of experimental data and the structural elucidation of the compound. Similarly, theoretical IR spectra can be generated by calculating the vibrational frequencies of the molecule. Each calculated frequency corresponds to a specific vibrational mode (e.g., stretching, bending), and the collection of these frequencies forms the theoretical IR spectrum. Comparison with experimental IR spectra can confirm the presence of specific functional groups and provide confidence in the calculated molecular structure. mdpi.com

Table 2: List of Compounds Mentioned

Compound Name

Comparison with Experimental Spectroscopic Data

A critical aspect of computational chemistry is the validation of theoretical models against experimental reality. Spectroscopic techniques such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy provide empirical data that can be compared with computationally predicted spectra. This comparison serves to refine the theoretical models and provide a more accurate description of the molecular system.

Infrared (IR) Spectroscopy: Theoretical IR spectra are typically calculated by determining the second derivatives of the energy with respect to the atomic coordinates, which yields the harmonic vibrational frequencies. These calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the computational method. For 4-halogenated pyrazoles, a comparison of experimental and theoretical IR spectra reveals that while calculations of monomeric pyrazole show the N-H stretching frequency around 3400–3500 cm⁻¹, hydrogen bonding in the solid state significantly lowers this frequency to a complex region between 2600 and 3200 cm⁻¹. mdpi.com It is anticipated that similar correlations would be observed for this compound, with the calculated vibrational modes for the C=O stretching of the ethanone group, the C-I stretching, and the various pyrazole ring vibrations providing a theoretical fingerprint of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is another powerful application of computational chemistry. These calculations are generally performed using the Gauge-Including Atomic Orbital (GIAO) method. For 4-halogenated pyrazoles, it has been observed that the electronegativity of the halogen substituent influences the chemical shifts, with the least electronegative halogen, iodine, causing a downfield shift for the N-H proton in ¹H NMR. mdpi.com For this compound, theoretical calculations would predict the chemical shifts for the ethyl protons, the acetyl protons, and the pyrazole ring proton, providing a valuable tool for structural confirmation.

A hypothetical comparison of experimental and theoretical spectroscopic data for a related series of 4-halogenated pyrazoles is presented in the table below, illustrating the expected trends.

Spectroscopic ParameterExperimental Trend (X = F to I)Theoretical Prediction (DFT)
IR: N-H Stretch (cm⁻¹) Decreasing frequencyCorrelates well with experimental trend after scaling
¹H NMR: N-H Shift (ppm) Downfield shiftAccurately reproduces the downfield trend
¹³C NMR: C4 Shift (ppm) Significant downfield shiftShows good agreement with experimental values

Studies on Tautomerism and Isomerism (General Pyrazole Ring Behavior)

The pyrazole ring can exhibit annular tautomerism, a phenomenon where a proton can reside on either of the two nitrogen atoms. nih.gov The position of this equilibrium is influenced by the nature and position of the substituents on the ring. researchgate.net For this compound, the presence of the ethyl group at the N1 position precludes this form of tautomerism. However, understanding the general tautomeric and isomeric behavior of the pyrazole ring is crucial for appreciating the stability and reactivity of its derivatives.

Computational studies, often employing DFT and ab initio methods, have been instrumental in quantifying the relative energies of pyrazole tautomers. nih.gov These studies have shown that electron-donating groups tend to favor substitution at the C3 position, while electron-withdrawing groups show a preference for the C5 position to stabilize the corresponding tautomer. nih.govresearchgate.net The relative stability of pyrazole tautomers is also significantly influenced by the solvent environment, with polar solvents capable of altering the tautomeric equilibrium. mdpi.com

In the case of substituted pyrazoles, in addition to annular tautomerism, rotational isomerism can also occur, for instance, around the bond connecting a substituent to the pyrazole ring. Computational methods can be used to calculate the rotational energy barriers and identify the most stable conformers.

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry provides a powerful lens through which to view the intricate dance of atoms during a chemical reaction. By mapping the potential energy surface, key features such as transition states, intermediates, and activation energies can be identified, offering a detailed picture of the reaction mechanism.

While a specific computational study on the reaction mechanism for the synthesis of this compound is not documented, the general principles of using computational methods to elucidate the formation of pyrazole rings are well-established. researchgate.netresearchgate.net The Knorr pyrazole synthesis, for example, which involves the condensation of a hydrazine (B178648) with a β-dicarbonyl compound, has been the subject of computational investigations to understand the reaction pathway and the factors governing regioselectivity. researchgate.net

Theoretical studies can be employed to:

Identify the most likely reaction pathway: By comparing the activation energies of different possible routes.

Characterize transition state structures: Providing insight into the geometry of the activated complex.

Investigate the role of catalysts: By modeling the interaction of the catalyst with the reactants and transition states.

Explain observed regioselectivity: By calculating the relative energies of the different product isomers.

For the synthesis of this compound, computational methods could be used to investigate the mechanism of the iodination of the pyrazole ring and the subsequent acylation, providing valuable information for optimizing reaction conditions.

Supramolecular Interactions and Crystal Engineering Studies

The arrangement of molecules in the solid state is governed by a delicate balance of intermolecular forces, collectively known as supramolecular interactions. fastercapital.comias.ac.in Understanding and controlling these interactions is the central theme of crystal engineering, which aims to design novel materials with desired properties. ias.ac.in For this compound, a variety of supramolecular interactions are expected to play a role in its crystal packing.

These interactions include:

Halogen Bonding: The iodine atom on the pyrazole ring is a potential halogen bond donor, capable of interacting with electron-rich atoms such as the oxygen of the ethanone group or the nitrogen of a neighboring pyrazole ring. mdpi.com

π-π Stacking: The aromatic pyrazole rings can engage in π-π stacking interactions, further stabilizing the crystal lattice.

Computational methods, particularly those based on DFT with dispersion corrections, are essential for studying these weak interactions. By calculating the interaction energies and geometries of molecular dimers and clusters, it is possible to predict the most likely supramolecular synthons—structural units formed by intermolecular interactions. ias.ac.in

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous framework for analyzing the electron density distribution in a molecule and characterizing the nature of chemical bonds and intermolecular interactions. nih.govfigshare.com QTAIM analysis is a powerful tool for investigating the supramolecular interactions in the crystal structure of this compound.

Within the QTAIM framework, the presence of a bond path between two atoms is a necessary condition for a chemical bond. The properties of the electron density at the bond critical point (BCP)—a point of minimum electron density along the bond path—provide quantitative information about the nature of the interaction.

QTAIM Parameter at BCPInterpretation for Non-covalent Interactions
Electron Density (ρ) Low value, indicative of a weak interaction.
Laplacian of Electron Density (∇²ρ) Positive value, indicating a depletion of charge at the BCP, characteristic of closed-shell interactions.
Total Electron Energy Density (H) Small negative or positive value, distinguishing between partially covalent and purely closed-shell interactions.

By performing a QTAIM analysis on the calculated electron density of a crystal lattice or a molecular cluster of this compound, it is possible to:

Unambiguously identify and characterize all intermolecular interactions, including weak halogen bonds and hydrogen bonds.

Quantify the strength of these interactions based on the electron density at the BCP.

Gain a deeper understanding of the factors that govern the supramolecular assembly and the resulting crystal structure.

Reactivity and Transformations of 1 1 Ethyl 4 Iodo 1h Pyrazol 5 Yl Ethanone

Cross-Coupling Reactions at the Iodo-Position (C4)

The presence of an iodine atom at the C4 position of the pyrazole (B372694) ring makes 1-(1-Ethyl-4-iodo-1H-pyrazol-5-yl)ethanone a suitable substrate for a variety of palladium- and copper-catalyzed cross-coupling reactions. These transformations are instrumental in the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse range of substituted pyrazole derivatives.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, and 4-iodopyrazoles are effective substrates for this reaction. The coupling of this compound with various aryl- or heteroarylboronic acids, in the presence of a palladium catalyst and a base, is expected to yield the corresponding 4-aryl- or 4-heteroaryl-1H-pyrazole derivatives.

Typical conditions for such transformations involve the use of a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or palladium(II) acetate (B1210297) (Pd(OAc)₂) with a suitable phosphine (B1218219) ligand, and a base such as sodium carbonate (Na₂CO₃) or potassium phosphate (B84403) (K₃PO₄) in a solvent system like dioxane/water or dimethylformamide (DMF). The reaction generally proceeds with good to excellent yields, depending on the nature of the boronic acid and the specific reaction conditions employed.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 4-Iodopyrazoles

CatalystLigandBaseSolventTemperature (°C)Yield (%)
Pd(PPh₃)₄-Na₂CO₃Dioxane/H₂O90Moderate to Excellent
Pd(OAc)₂SPhosK₃PO₄Toluene (B28343)/H₂O100Good to Excellent
PEPPSI-IPr-Cs₂CO₃THF80High

Note: This table represents typical conditions for 4-iodopyrazoles and not specifically for this compound, for which specific data is not available.

Sonogashira Coupling for C-C Bond Formation (Alkynylation)

The Sonogashira coupling enables the formation of a carbon-carbon bond between a vinyl or aryl halide and a terminal alkyne. This compound can serve as the aryl halide component in this reaction, leading to the synthesis of 4-alkynylpyrazole derivatives. This transformation is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.

Commonly used catalytic systems include Pd(PPh₃)₂Cl₂/CuI in the presence of an amine base like triethylamine (B128534) (NEt₃) or diisopropylamine (B44863) (DIPA). The reaction is versatile and tolerates a wide range of functional groups on the alkyne partner, affording the corresponding 4-(alkynyl)-1-ethyl-1H-pyrazol-5-yl)ethanones in good yields.

Table 2: General Conditions for Sonogashira Coupling of 4-Iodopyrazoles

Palladium CatalystCopper Co-catalystBaseSolventTemperature (°C)
Pd(PPh₃)₂Cl₂CuINEt₃THF or DMFRoom Temperature to 80
Pd(OAc)₂/PPh₃CuIDIPAToluene60-100

Note: This table outlines general conditions for the Sonogashira coupling of 4-iodopyrazoles. Specific outcomes for this compound may vary.

Copper-Catalyzed C-O Coupling (Alkoxylation)

The introduction of an alkoxy group at the C4 position of the pyrazole ring can be achieved through a copper-catalyzed cross-coupling reaction. The reaction of this compound with various alcohols in the presence of a copper catalyst and a base can lead to the formation of 4-alkoxypyrazole derivatives.

A study on the direct 4-alkoxylation of 4-iodo-1H-pyrazoles with alcohols utilized a copper(I) iodide (CuI) catalyst in the presence of a ligand such as 1,10-phenanthroline (B135089) and a base like potassium tert-butoxide (t-BuOK). nih.govnih.gov These reactions often require elevated temperatures to proceed efficiently. nih.govnih.gov

Table 3: Conditions for Copper-Catalyzed Alkoxylation of 4-Iodopyrazoles

Copper CatalystLigandBaseSolventTemperature (°C)
CuI1,10-PhenanthrolineK₂CO₃Dioxane110
CuINoneCs₂CO₃NMP120

Note: The data in this table is based on studies with 4-iodopyrazoles and may be applicable to this compound.

Palladium-Catalyzed C-N Coupling (Amination)

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, and it can be applied to this compound to introduce a variety of amino groups at the C4 position. This reaction involves the coupling of the iodopyrazole with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base.

The choice of ligand is crucial for the success of the Buchwald-Hartwig amination, with bulky, electron-rich phosphine ligands often providing the best results. The reaction conditions can be tailored to accommodate a wide range of amines, leading to the synthesis of diverse 4-aminopyrazole derivatives.

Table 4: Typical Catalytic Systems for Buchwald-Hartwig Amination of Aryl Iodides

Palladium PrecatalystLigandBaseSolvent
Pd₂(dba)₃XPhosK₃PO₄Toluene
Pd(OAc)₂BINAPNaOt-BuDioxane

Note: This table presents general catalytic systems for the amination of aryl iodides. The specific application to this compound would require optimization.

Palladium-Catalyzed Direct Arylation at C5 (Chemoselectivity studies)

An interesting aspect of the reactivity of this compound is the potential for chemoselective C-H functionalization. While the C4-iodo group is a prime site for cross-coupling, the C5-H bond of the pyrazole ring can also undergo direct arylation under specific palladium-catalyzed conditions.

Studies on related N-substituted 4-iodopyrazoles have shown that direct arylation at the C5 position can be achieved with high chemoselectivity, leaving the C4-iodo bond intact. This is typically accomplished using a palladium catalyst in the presence of a suitable directing group or under specific reaction conditions that favor C-H activation over oxidative addition at the C-I bond. This chemoselectivity allows for a stepwise functionalization of the pyrazole ring, first at C5 via direct arylation and subsequently at C4 via another cross-coupling reaction.

Reactions Involving the Ethanone (B97240) Moiety

The ethanone (acetyl) group at the C5 position of this compound offers another site for chemical modification. The carbonyl group can undergo a variety of classical transformations, allowing for the introduction of further diversity into the pyrazole scaffold.

For instance, the carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄). It can also react with hydroxylamine (B1172632) to form an oxime, or with hydrazines to yield hydrazones. These transformations provide access to a new set of derivatives with different electronic and steric properties, which can be valuable for various applications. Further reactions, such as aldol (B89426) condensations or the haloform reaction, could also be envisioned, depending on the desired synthetic outcome.

Carbonyl Reactivity (e.g., Condensations, Reductions)

The acetyl group's carbonyl moiety is a primary site for nucleophilic attack and condensation reactions.

Condensation Reactions:

One of the most common reactions involving acetyl groups on heterocyclic systems is the Claisen-Schmidt condensation, which is a type of aldol condensation. youtube.comyoutube.com This reaction involves the base-catalyzed reaction between a ketone and an aldehyde to form an α,β-unsaturated ketone, commonly known as a chalcone. nih.govrsc.org In the case of this compound, it would be expected to react with various aromatic aldehydes in the presence of a base, such as sodium hydroxide (B78521) in ethanol (B145695), to yield the corresponding pyrazolyl-chalcones. uniba.it These chalcones are valuable intermediates in the synthesis of various heterocyclic compounds, such as pyrazolines. bohrium.comresearchgate.net

The general scheme for this reaction would involve the deprotonation of the α-carbon of the acetyl group to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration would lead to the formation of the chalcone.

ReactantReagentProductReaction Type
This compoundAromatic aldehyde, NaOH/EtOH(E)-1-(1-Ethyl-4-iodo-1H-pyrazol-5-yl)-3-arylprop-2-en-1-oneClaisen-Schmidt Condensation

Reductions:

The carbonyl group of the acetyl moiety can be readily reduced to a secondary alcohol. A common and mild reducing agent for this transformation is sodium borohydride (NaBH₄). sapub.org The reaction is typically carried out in an alcoholic solvent like methanol (B129727) or ethanol. The hydride (H⁻) from NaBH₄ attacks the electrophilic carbonyl carbon, and subsequent protonation of the resulting alkoxide by the solvent yields the corresponding alcohol, 1-(1-ethyl-4-iodo-1H-pyrazol-5-yl)ethanol. This reduction is generally selective for aldehydes and ketones, leaving other functional groups like the iodo-substituent and the pyrazole ring intact. sapub.orgedwiserinternational.comsvedbergopen.com

ReactantReagentProductReaction Type
This compoundSodium Borohydride (NaBH₄), Methanol1-(1-Ethyl-4-iodo-1H-pyrazol-5-yl)ethanolCarbonyl Reduction

α-Carbon Functionalization (e.g., Alkylation, Halogenation)

The methyl group of the ethanone substituent, being adjacent to the carbonyl group, possesses acidic protons and can be functionalized through enol or enolate intermediates.

Alkylation:

α-Alkylation of ketones involves the deprotonation of the α-carbon to form an enolate, which then acts as a nucleophile in an Sₙ2 reaction with an alkyl halide. youtube.comyoutube.com To achieve efficient deprotonation and prevent self-condensation, a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is typically employed. youtube.comyoutube.com Treating this compound with LDA would generate the corresponding lithium enolate. Subsequent reaction with an alkyl halide (e.g., methyl iodide or ethyl bromide) would introduce an alkyl group at the α-position, yielding a more complex ketone.

Reagent 1Reagent 2ProductReaction Type
Lithium Diisopropylamide (LDA)Alkyl Halide (R-X)1-(1-Ethyl-4-iodo-1H-pyrazol-5-yl)propan-1-one (if R=CH₃)α-Alkylation

Halogenation:

α-Halogenation of ketones can be performed under either acidic or basic conditions. youtube.comfiveable.melibretexts.org In an acidic medium, the reaction proceeds through an enol intermediate, and typically results in mono-halogenation. libretexts.orgyoutube.com Under basic conditions, an enolate is formed, which is more reactive. libretexts.orgyoutube.com The introduction of an electron-withdrawing halogen atom increases the acidity of the remaining α-protons, often leading to polyhalogenation. libretexts.org For selective mono-halogenation of this compound, acid-catalyzed conditions using elemental bromine or chlorine would be the preferred method. mdpi.com

ReagentConditionsProductReaction Type
Br₂, Acetic AcidAcid-catalyzed2-Bromo-1-(1-ethyl-4-iodo-1H-pyrazol-5-yl)ethanoneα-Halogenation
NaOH, Br₂ (excess)Base-promoted2,2,2-Tribromo-1-(1-ethyl-4-iodo-1H-pyrazol-5-yl)ethanoneHaloform Reaction

If the reaction is carried out in the presence of excess base and halogen, a haloform reaction can occur, leading to the cleavage of the C-C bond and formation of a carboxylate and a haloform (e.g., bromoform). libretexts.org

Transformations of the N-Ethyl Group

The N-ethyl group on the pyrazole ring is generally stable and less reactive compared to the acetyl group. However, under specific conditions, transformations can be envisaged, although such reactions are less common for simple N-alkyl pyrazoles. The reactivity of N-alkyl groups in pyrazoles is not as extensively documented as other functional groups. mdpi.comnih.gov

Potential, albeit challenging, transformations could involve radical reactions at the ethyl group, for instance, free-radical halogenation at the benzylic-like position if an activating group were present. However, given the electronic nature of the pyrazole ring, such reactions are not straightforward.

Another theoretical possibility could be dealkylation, which would require harsh conditions and is not a common synthetic transformation for N-ethyl pyrazoles. The stability of the N-C bond in N-alkyl pyrazoles makes this a difficult process.

Due to the lack of specific literature on the transformations of the N-ethyl group in this compound or closely related analogs, a detailed discussion with experimental examples is not feasible. The primary reactive sites of the molecule remain the acetyl group and the C-I bond, which is susceptible to palladium-catalyzed cross-coupling reactions (not covered in this outline).

Mechanistic Investigations of Reactions Involving 1 1 Ethyl 4 Iodo 1h Pyrazol 5 Yl Ethanone

Mechanistic Pathways of Regioselective Iodination

The synthesis of 1-(1-ethyl-4-iodo-1H-pyrazol-5-yl)ethanone from its non-iodinated precursor, 1-(1-ethyl-1H-pyrazol-5-yl)ethanone, proceeds via an electrophilic aromatic substitution reaction. The high regioselectivity, which directs the iodine atom exclusively to the C4 position, is a result of the combined electronic effects of the substituents on the pyrazole (B372694) ring.

The pyrazole ring is an aromatic heterocycle with two nitrogen atoms, which influences its reactivity. The N1-ethyl group is an electron-donating group (EDG) through induction, which activates the pyrazole ring towards electrophilic attack. Conversely, the C5-acetyl group is a strong electron-withdrawing group (EWG) due to both induction and resonance, which deactivates the ring.

Electrophilic substitution on a pyrazole ring generally occurs at the C4 position, as it is the most electron-rich site. The mechanism for the iodination, often carried out using reagents like elemental iodine (I₂) in the presence of an oxidizing agent such as ceric ammonium (B1175870) nitrate (B79036) (CAN) or N-iodosuccinimide (NIS), can be described as follows:

Generation of the Electrophile: The iodinating reagent generates a potent electrophilic iodine species (I⁺ or a polarized equivalent). For instance, CAN oxidizes I₂ to generate the electrophile.

Nucleophilic Attack: The π-system of the pyrazole ring attacks the electrophilic iodine. The directing effects of the substituents guide this attack. The N-ethyl group enhances the nucleophilicity of the ring, while the C-acetyl group deactivates the adjacent C4 position to a lesser extent than the N1-position. The C4 position remains the most favorable site for electrophilic attack.

Formation of a Sigma Complex (Wheland Intermediate): The attack results in the formation of a carbocation intermediate, known as a sigma complex or Wheland intermediate, where the iodine is attached to the C4 carbon. This intermediate is resonance-stabilized.

Rearomatization: A base present in the reaction mixture removes the proton from the C4 carbon, restoring the aromaticity of the pyrazole ring and yielding the final product, this compound.

Studies on various pyrazole systems have confirmed that CAN-mediated iodination with I₂ is a highly regioselective method for producing 4-iodopyrazoles. researchgate.netnih.gov The choice of iodinating agent and reaction conditions can be critical, as shown in the table below, which summarizes common methods for pyrazole iodination.

Reagent SystemTypical ConditionsRegioselectivityReference
I₂ / CANAcetonitrile (B52724), refluxHigh for C4-iodination nih.gov
NISAcetic Acid / TFAHigh for C4-iodination nih.gov
I₂ / NaHCO₃DichloromethaneVaries with substrate metu.edu.tr
KI / KIO₃ / H₂SO₄Water/CCl₄Good for C4-iodination researchgate.net

Detailed Studies of Cross-Coupling Reaction Mechanisms (e.g., Catalytic Cycles)

The carbon-iodine bond at the C4 position of this compound is a key site for forming new carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions. youtube.com Reactions such as the Suzuki-Miyaura, Heck-Mizoroki, and Sonogashira couplings are commonly employed. nih.govclockss.org

Suzuki-Miyaura Coupling: This reaction couples the 4-iodopyrazole (B32481) with an organoboron compound, typically a boronic acid or ester, catalyzed by a palladium complex. semanticscholar.orgmasterorganicchemistry.com The catalytic cycle generally proceeds through three main steps:

Oxidative Addition: A low-valent palladium(0) complex reacts with the this compound. The Pd(0) inserts into the carbon-iodine bond, forming a square planar palladium(II) intermediate.

Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium(II) complex, displacing the iodide. This step forms a new diorganopalladium(II) complex. The base (e.g., K₂CO₃) is crucial for activating the boronic acid.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. youtube.com

Heck-Mizoroki Reaction: The Heck reaction couples the 4-iodopyrazole with an alkene. clockss.orgorganic-chemistry.org The catalytic cycle is distinct from the Suzuki coupling and involves the following key steps:

Oxidative Addition: Similar to the Suzuki reaction, a Pd(0) catalyst inserts into the C-I bond of the pyrazole substrate to form a Pd(II) complex.

Migratory Insertion (Carbopalladation): The alkene coordinates to the palladium center, and the pyrazolyl group then migrates from the palladium to one of the alkene carbons. This forms a new carbon-carbon bond and a σ-alkylpalladium(II) intermediate.

β-Hydride Elimination: A hydrogen atom from the adjacent carbon (beta-position) is eliminated along with the palladium, forming a new double bond in the product. This step regenerates a palladium hydride species. The stereochemistry of the product is often controlled during this step, typically favoring the E-isomer to minimize steric interactions. libretexts.org

Regeneration of Catalyst: The resulting palladium hydride complex eliminates HI with the help of a base, regenerating the Pd(0) catalyst.

The table below outlines typical conditions for these cross-coupling reactions involving 4-iodopyrazoles.

ReactionCatalystCoupling PartnerBaseTypical ProductReference
Suzuki-MiyauraPd(PPh₃)₄Phenylboronic acidK₂CO₃4-Phenylpyrazole derivative nih.gov
Heck-MizorokiPd(OAc)₂ / P(OEt)₃Methyl acrylateEt₃N4-Alkenylpyrazole derivative clockss.org
SonogashiraPd(PPh₃)₄ / CuIPhenylacetylene (B144264)Et₃N4-Alkynylpyrazole derivative nih.gov
Cu-Catalyzed C-O CouplingCuI / PhenanthrolineAlcoholst-BuOK4-Alkoxypyrazole derivative nih.gov

Mechanism of Carbonyl Group Transformations

The acetyl group at the C5 position of this compound contains a reactive carbonyl group. This group is susceptible to nucleophilic attack due to the polarization of the C=O bond, which renders the carbonyl carbon electrophilic. ic.ac.uklibretexts.org

Nucleophilic Addition: The fundamental reaction mechanism for the carbonyl group is nucleophilic addition. msu.edu

Nucleophilic Attack: A nucleophile (Nu⁻) attacks the electrophilic carbonyl carbon. The π-electrons of the C=O bond move to the oxygen atom, forming a tetrahedral alkoxide intermediate.

Protonation: The negatively charged oxygen atom is then protonated, typically by the solvent (e.g., water, alcohol) or a mild acid added during workup, to yield a secondary alcohol.

Common transformations based on this mechanism include:

Reduction: Reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) act as a source of hydride ions (H⁻), which are the effective nucleophiles. The reduction of the acetyl group would yield a 1-(1-ethyl-4-iodo-1H-pyrazol-5-yl)ethanol derivative.

Grignard Reaction: Organometallic reagents, such as Grignard reagents (R-MgX), are powerful carbon-based nucleophiles. Reaction with a Grignard reagent would produce a tertiary alcohol.

Formation of Imines and Hydrazones: Nitrogen nucleophiles, like primary amines (RNH₂) or hydrazine (B178648) (H₂NNH₂), can attack the carbonyl carbon. The initial addition is followed by the elimination of a water molecule to form a C=N double bond, resulting in an imine or a hydrazone, respectively. msu.edulibretexts.org

The reactivity of the acetyl group can be influenced by the electronic properties of the attached pyrazole ring. The electron-withdrawing nature of the 4-iodo-1H-pyrazol-5-yl group may slightly increase the electrophilicity of the carbonyl carbon compared to a simple alkyl ketone.

Stereochemical Aspects of Reactions

The stereochemical outcomes of reactions involving this compound are a critical consideration, particularly in transformations that create new stereocenters or geometric isomers.

Carbonyl Group Transformations: The reduction of the prochiral acetyl group to a secondary alcohol creates a new chiral center at the carbon bearing the hydroxyl group. In the absence of a chiral reducing agent or catalyst, the reaction will produce a racemic mixture of (R)- and (S)-enantiomers. The use of chiral reagents or catalysts would be necessary to achieve an enantioselective or diastereoselective reduction.

Heck-Mizoroki Reaction: The stereochemistry of the alkene product in the Heck reaction is an important aspect. The β-hydride elimination step typically proceeds in a syn-coplanar fashion and is sterically controlled. This often leads to the preferential formation of the thermodynamically more stable E (trans) isomer of the resulting 4-alkenylpyrazole. organic-chemistry.orglibretexts.org

Asymmetric Catalysis: While not extensively documented for this specific molecule, related studies on pyrazole derivatives highlight the potential for stereocontrol. For instance, diastereoselective Heck-Matsuda reactions have been demonstrated with pyrazolyl diazonium salts, suggesting that the pyrazole scaffold can influence the stereochemical course of cross-coupling reactions. rsc.org Similarly, stereoselective synthesis of N-vinylated pyrazoles has been achieved where the geometry of the product is controlled by reaction conditions. nih.gov These examples underscore the possibility of developing stereoselective transformations for this compound.

Synthetic Applications and Derivatization Strategies

1-(1-Ethyl-4-iodo-1H-pyrazol-5-yl)ethanone as a Key Building Block in Organic Synthesis

The molecular architecture of this compound positions it as a versatile and valuable intermediate in synthetic organic chemistry. The pyrazole (B372694) core is a privileged scaffold found in numerous biologically active compounds and functional materials. researchgate.netnih.gov The strategic placement of three distinct functional handles—the N-ethyl group, the C4-iodo substituent, and the C5-acetyl group—provides multiple avenues for selective modification. The iodo group, in particular, serves as a crucial linchpin for introducing molecular complexity through a variety of cross-coupling reactions, making this compound a desirable starting material for constructing elaborate pyrazole-based structures. researchgate.netresearchgate.net

The C4-iodo group is the most reactive site for derivatization, primarily through transition-metal-catalyzed cross-coupling reactions. This functionality allows for the formation of new carbon-carbon and carbon-heteroatom bonds with high regioselectivity. Iodinated pyrazoles are well-documented as convenient building blocks for preparing more complex pyrazoles via Suzuki-Miyaura and Sonogashira reactions. researchgate.net For instance, the iodine atom can be readily displaced by various aryl, heteroaryl, or alkyl groups using palladium catalysis, significantly expanding the structural diversity of the resulting pyrazole derivatives.

The acetyl group at the C5 position offers another site for chemical modification. It can undergo a wide range of classical ketone reactions, such as aldol (B89426) condensations, reductions to the corresponding alcohol, or conversion to oximes and hydrazones, which can then be used for further synthetic transformations. nih.govmdpi.com The combination of these reactive sites enables a modular approach to the synthesis of multisubstituted pyrazoles, where different functionalities can be sequentially introduced at the C4 and C5 positions. daneshyari.com

Below is a table summarizing potential cross-coupling reactions for derivatization:

Table 1: Potential Cross-Coupling Reactions at the C4-Position

Reaction Name Coupling Partner Catalyst System (Typical) Resulting C4-Substituent
Suzuki-Miyaura Boronic acids/esters Pd catalyst (e.g., Pd(PPh₃)₄) + Base Aryl, Heteroaryl, Alkyl, Vinyl
Sonogashira Terminal alkynes Pd/Cu co-catalysis + Base Alkynyl
Heck Alkenes Pd catalyst + Base Alkenyl
Buchwald-Hartwig Amines, Amides Pd catalyst + Ligand + Base Amino, Amido

| Stille | Organostannanes | Pd catalyst | Aryl, Heteroaryl, Vinyl |

This compound serves as an excellent precursor for the synthesis of pyrazole-fused heterocyclic systems. semanticscholar.org The acetyl group can be elaborated into a diene suitable for Ring-Closing Metathesis (RCM), a powerful technique for constructing cyclic structures. arkat-usa.org For example, the ketone can be converted into an alcohol, which is then etherified with an alkenyl halide. A second alkenyl group can be introduced at the C4-position via a Stille or Suzuki coupling after displacement of the iodine. The resulting diene-substituted pyrazole can then undergo RCM to form fused ring systems like dihydropyrano[3,2-c]pyrazoles or other oxygen- or nitrogen-containing heterocycles. mdpi.comnih.gov

The general strategy involves converting the C5-acetyl group and the C4-iodo group into appendages containing terminal alkenes. The subsequent cyclization using a ruthenium-based catalyst, such as Grubbs' catalyst, forges the new heterocyclic ring fused to the pyrazole core. ktu.eduresearchgate.net This approach has been successfully employed to create various pyrano[2,3-c]pyrazole and other fused systems, highlighting the potential of appropriately functionalized pyrazoles in constructing complex polycyclic architectures. arkat-usa.org

Design and Synthesis of Advanced Pyrazole Scaffolds from its Core

The core structure of this compound is a foundational element for designing advanced molecular scaffolds, particularly in medicinal chemistry and materials science. researchgate.netrsc.org The pyrazole ring itself is considered a "privileged scaffold" due to its presence in numerous approved drugs and its ability to engage in various biological interactions. nih.gov By leveraging the distinct reactivity of the iodo and acetyl groups, chemists can design and synthesize libraries of novel compounds with tailored properties.

For example, the iodo group can be used as an anchor point to attach larger, more complex moieties through cross-coupling, while the acetyl group can be transformed into other functional groups that can act as hydrogen bond donors or acceptors. This dual functionalization allows for the systematic exploration of the chemical space around the pyrazole core to optimize interactions with a specific biological target or to fine-tune the electronic properties of a material. rsc.orgresearchgate.net The synthesis of such advanced scaffolds often involves multi-step sequences where the order of reactions is critical to avoid competing side reactions and to achieve the desired regiochemistry. nih.gov

Exploration of Structural Analogs and Homologs for Specific Synthetic Objectives

To achieve specific synthetic goals or to probe structure-activity relationships, chemists often explore structural analogs and homologs of a lead compound. In the context of this compound, several modifications can be envisaged.

Homologs: The N1-ethyl group can be replaced with other alkyl groups (e.g., methyl, propyl, butyl). These changes can influence the steric environment around the pyrazole ring and affect the compound's solubility and pharmacokinetic properties without drastically altering its fundamental reactivity.

Analogs: The C4-iodo substituent can be replaced with other halogens like bromine or chlorine. While still useful for cross-coupling, bromo and chloro derivatives are generally less reactive than their iodo counterparts, which can be advantageous for achieving selective reactions in multifunctional molecules. Analogs where the acetyl group is replaced by other functionalities, such as an ester or a nitrile, would open up different synthetic pathways. For instance, a compound like 1-Ethyl-4-iodo-3-nitro-1H-pyrazole-5-carboxylic acid introduces both a nitro group and a carboxylic acid, offering different reactivity profiles. bldpharm.com Similarly, analogs like 1-(1-(4-Fluorophenyl)-5-methyl-1H-pyrazol-4-yl)ethanone introduce different substituents on the pyrazole ring and the nitrogen atom, which can be used to fine-tune electronic properties. The synthesis of these analogs often requires different starting materials or modified synthetic routes. mdpi.com

Table 2: Comparison of Structural Analogs and Homologs

Compound Name Structural Variation Impact on Reactivity / Properties
1-(1-Methyl -4-iodo-1H-pyrazol-5-yl)ethanone Homolog (N1-substituent) Minor change in steric bulk and lipophilicity.
1-(1-Ethyl-4-bromo -1H-pyrazol-5-yl)ethanone Analog (C4-substituent) Lower reactivity in cross-coupling reactions compared to iodo analog.
1-(1-Ethyl-4-iodo-1H-pyrazol-5-yl)carboxamide Analog (C5-substituent) C5-position offers different derivatization chemistry (e.g., hydrolysis, dehydration).

Role in Ligand Design for Organometallic Catalysis

Pyrazole derivatives are widely used as N-donor ligands in coordination chemistry and organometallic catalysis. nih.govresearchgate.net The two adjacent nitrogen atoms of the pyrazole ring can effectively coordinate to a variety of transition metals, including ruthenium, cobalt, manganese, and nickel. researchgate.netrsc.orgnih.gov The compound this compound is a valuable precursor for creating sophisticated multidentate ligands.

The N2 atom of the pyrazole ring provides the primary coordination site. The C5-acetyl group can be modified to introduce a second donor atom, leading to the formation of bidentate N,O- or N,N-ligands. For example, condensation of the ketone with a substituted hydrazine (B178648) could yield a hydrazone, creating a bidentate N,N-ligand scaffold. The C4-iodo position can be functionalized via cross-coupling to introduce another ligating group, such as a pyridine (B92270) or another pyrazole, resulting in tridentate or even polydentate ligands. The ability to tune the electronic and steric properties of the ligand by modifying the substituents at the N1, C4, and C5 positions allows for the rational design of catalysts for specific applications, such as C-C bond formation, hydrogenation, and oxidation reactions. researchgate.netsemanticscholar.org

Q & A

Basic: What are the common synthetic routes for 1-(1-Ethyl-4-iodo-1H-pyrazol-5-yl)ethanone?

The synthesis typically involves multi-step reactions, starting with functionalization of the pyrazole ring. A common approach includes:

  • Condensation reactions : Reacting iodinated pyrazole precursors with acetylating agents under acidic or basic conditions. For example, iodine substitution can be achieved via halogen exchange using KI in the presence of oxidizing agents like H₂O₂ .
  • Protection-deprotection strategies : Ethyl and acetyl groups are introduced using alkylation or acylation reagents (e.g., ethyl bromide, acetyl chloride) under controlled pH and temperature (60–80°C) to avoid side reactions .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) is used to isolate the product. Yield optimization often requires inert atmospheres (N₂/Ar) to prevent oxidation .

Basic: What spectroscopic and crystallographic methods are used to characterize this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and regiochemistry. The ethyl group’s triplet (~1.3 ppm) and acetyl’s singlet (~2.5 ppm) are diagnostic .
  • X-ray crystallography : SHELX software (e.g., SHELXL) refines crystal structures, resolving bond lengths (e.g., C–I ≈ 2.10 Å) and dihedral angles. Twinned data may require HKLF5 format for refinement .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 307.9874) .

Advanced: How can researchers resolve contradictions in reaction yields or byproduct formation during synthesis?

Contradictions often arise from:

  • Reagent purity : Trace moisture in solvents (e.g., DMF) can hydrolyze intermediates. Use molecular sieves or freshly distilled solvents .
  • Temperature gradients : Uneven heating in reflux setups may cause regioselective byproducts. Optimize using microwave-assisted synthesis for uniform conditions .
  • Mechanistic studies : Employ deuterium labeling or DFT calculations to track iodine substitution pathways. For example, kinetic isotope effects can clarify rate-limiting steps .

Advanced: What strategies optimize regioselectivity in pyrazole functionalization?

  • Directing groups : The iodine atom’s electron-withdrawing effect directs electrophiles to the C-3 position. Use NOESY NMR to confirm substitution patterns .
  • Steric effects : Bulky substituents (e.g., ethyl groups) favor para-substitution. Molecular modeling (e.g., Gaussian) predicts steric maps .
  • Catalysis : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) introduces aryl groups at specific positions. Monitor with TLC and GC-MS .

Advanced: How is the compound’s bioactivity evaluated in medicinal chemistry research?

  • In vitro assays : Test antimicrobial activity via MIC (Minimum Inhibitory Concentration) against E. coli or S. aureus. Cytotoxicity is assessed using MTT assays on cancer cell lines (e.g., HeLa) .
  • SAR studies : Modify the ethyl or acetyl groups to explore hydrophobicity effects. LogP values (e.g., 2.8) correlate with membrane permeability .
  • Molecular docking : Simulate interactions with target proteins (e.g., COX-2) using AutoDock Vina. Validate with SPR (Surface Plasmon Resonance) .

Advanced: What challenges arise in crystallographic refinement of halogenated pyrazoles?

  • Disorder modeling : Iodine’s high electron density can cause Fourier map artifacts. Use PART instructions in SHELXL to model disordered ethyl/acetyl groups .
  • Twinned crystals : Apply twin law matrices (e.g., -h, -k, l) and refine with BASF parameters. R-factor convergence below 5% indicates reliable data .
  • Thermal motion : Anisotropic displacement parameters (ADPs) for iodine require careful scaling to avoid overfitting .

Advanced: How do solvent and pH influence the compound’s stability in biological assays?

  • Aqueous stability : Hydrolysis of the acetyl group occurs above pH 7.4. Use PBS buffers (pH 6.8–7.2) for in vitro studies .
  • Solvent polarity : DMSO enhances solubility but may denature proteins. Optimize with co-solvents (e.g., 5% PEG-400) .
  • Light sensitivity : Iodine’s photosensitivity necessitates amber vials and low-temperature storage (-20°C) .

Advanced: What computational methods predict the compound’s reactivity in novel reactions?

  • DFT calculations : Gaussian 16 calculates Fukui indices to identify nucleophilic/electrophilic sites. HOMO-LUMO gaps (~4.5 eV) predict redox behavior .
  • MD simulations : GROMACS models interactions in aqueous environments, revealing aggregation tendencies .
  • QSPR models : Correlate substituent descriptors (e.g., Hammett σ) with reaction rates for predictive synthesis .

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